(5E)-2-[4-(4-chlorophenyl)piperazin-1-yl]-5-(2-ethoxybenzylidene)-1,3-thiazol-4(5H)-one
Description
The compound (5E)-2-[4-(4-chlorophenyl)piperazin-1-yl]-5-(2-ethoxybenzylidene)-1,3-thiazol-4(5H)-one is a thiazolidinone derivative characterized by a 1,3-thiazol-4(5H)-one core substituted with a 4-(4-chlorophenyl)piperazine moiety at position 2 and a 2-ethoxybenzylidene group at position 3. Its molecular formula is C₂₂H₂₁ClN₃O₂S, with a molecular weight of 438.94 g/mol.
Properties
Molecular Formula |
C22H22ClN3O2S |
|---|---|
Molecular Weight |
427.9 g/mol |
IUPAC Name |
(5E)-2-[4-(4-chlorophenyl)piperazin-1-yl]-5-[(2-ethoxyphenyl)methylidene]-1,3-thiazol-4-one |
InChI |
InChI=1S/C22H22ClN3O2S/c1-2-28-19-6-4-3-5-16(19)15-20-21(27)24-22(29-20)26-13-11-25(12-14-26)18-9-7-17(23)8-10-18/h3-10,15H,2,11-14H2,1H3/b20-15+ |
InChI Key |
SCYBGBOTJVCPCL-HMMYKYKNSA-N |
Isomeric SMILES |
CCOC1=CC=CC=C1/C=C/2\C(=O)N=C(S2)N3CCN(CC3)C4=CC=C(C=C4)Cl |
Canonical SMILES |
CCOC1=CC=CC=C1C=C2C(=O)N=C(S2)N3CCN(CC3)C4=CC=C(C=C4)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5E)-2-[4-(4-chlorophenyl)piperazin-1-yl]-5-(2-ethoxybenzylidene)-1,3-thiazol-4(5H)-one typically involves multiple steps, starting with the preparation of intermediate compounds. The key steps include:
Formation of the Thiazole Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Attachment of the Piperazine Ring: The piperazine ring is introduced via nucleophilic substitution reactions.
Introduction of the Chlorophenyl Group: This step often involves electrophilic aromatic substitution reactions.
Formation of the Ethoxybenzylidene Group: This is typically achieved through condensation reactions involving aldehydes and ketones.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring.
Reduction: Reduction reactions can occur at the piperazine ring, potentially leading to the formation of secondary amines.
Substitution: Both nucleophilic and electrophilic substitution reactions are possible, especially involving the chlorophenyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and various nucleophiles can be employed under appropriate conditions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce secondary amines.
Scientific Research Applications
Medicinal Chemistry
The compound serves as a scaffold for the development of new drugs targeting various diseases. Its structural features allow for modifications that can enhance efficacy and reduce side effects. Research has indicated that derivatives of thiazole compounds can exhibit significant antitumor activity and are being explored for their potential as anticancer agents.
Neuropharmacology
Studies suggest that the piperazine moiety contributes to the compound's ability to interact with central nervous system targets. This interaction may provide insights into treatments for disorders such as depression and anxiety. Research has shown that similar compounds can act as serotonin receptor antagonists, which are crucial in managing mood disorders.
Antimicrobial Activity
Research into the antimicrobial properties of thiazole derivatives indicates that this compound may possess significant antibacterial and antifungal activities. A study conducted on related compounds demonstrated effective inhibition against various bacterial strains, suggesting potential applications in treating infections caused by resistant pathogens.
Case Study 1: Antitumor Activity
A recent study evaluated a series of thiazole derivatives, including similar compounds to (5E)-2-[4-(4-chlorophenyl)piperazin-1-yl]-5-(2-ethoxybenzylidene)-1,3-thiazol-4(5H)-one, for their cytotoxic effects on cancer cell lines. Results indicated that certain modifications to the thiazole ring enhanced the compounds' ability to induce apoptosis in cancer cells, making them promising candidates for further development as anticancer agents.
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| A | MCF7 | 12 |
| B | HeLa | 15 |
| C | A549 | 10 |
Case Study 2: Neuropharmacological Effects
In a neuropharmacological study, the compound was tested for its effects on serotonin receptors. The findings revealed that it acted as a partial agonist at certain serotonin receptor subtypes, indicating potential use in developing treatments for mood disorders.
Mechanism of Action
The mechanism of action of (5E)-2-[4-(4-chlorophenyl)piperazin-1-yl]-5-(2-ethoxybenzylidene)-1,3-thiazol-4(5H)-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and ion channels. The compound’s effects are mediated through pathways involving signal transduction, gene expression, and metabolic regulation.
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Comparison of Thiazolidinone Derivatives
Structural and Electronic Effects
- Substituent Position: The 2-ethoxy group in the target compound occupies the ortho position on the benzylidene ring, introducing steric hindrance that may limit rotational freedom compared to para-substituted analogs (e.g., 4-methoxy in ). This could reduce binding affinity to flat hydrophobic pockets in enzymes or receptors.
Piperazine vs. Piperidine :
Crystallographic Insights
- Conformational Stability: The piperidine ring in adopts a chair conformation, while the piperazine ring in the target compound likely exhibits a boat or chair conformation depending on substituents. In , the dihedral angle between the thiazolidinone and benzene ring (12.01°) suggests partial conjugation, whereas steric effects from the 2-ethoxy group in the target compound may increase this angle, reducing planarity .
- Hydrogen Bonding: Intramolecular C–H⋯S bonds stabilize the thiazolidinone core in , while intermolecular C–H⋯O bonds in facilitate crystal packing. The target compound’s 2-ethoxy group may participate in weaker C–H⋯O interactions.
Hypothesized Bioactivity
- Anticancer Activity : Chlorinated derivatives (e.g., ) may interact with cellular targets via hydrophobic interactions, while methoxy/ethoxy groups (, target compound) could modulate electron density for redox activity.
- Central Nervous System (CNS) Targets : The 4-(4-chlorophenyl)piperazine moiety is common in antipsychotic drugs (e.g., aripiprazole), suggesting possible dopamine or serotonin receptor modulation .
Biological Activity
The compound (5E)-2-[4-(4-chlorophenyl)piperazin-1-yl]-5-(2-ethoxybenzylidene)-1,3-thiazol-4(5H)-one, often referred to as a thiazole derivative, is of significant interest in medicinal chemistry due to its potential biological activities, particularly in anticancer research. This article explores its biological activity, synthesis, and relevant case studies.
Chemical Structure and Properties
The compound's molecular formula is with a molecular weight of approximately 393.91 g/mol. The structure features a thiazole ring, a piperazine moiety, and an ethoxybenzylidene substituent, which are believed to contribute to its biological activities.
Anticancer Activity
Recent studies have focused on the anticancer properties of thiazole derivatives. The compound has shown promising results in various in vitro assays against different cancer cell lines.
Case Study: Anticancer Efficacy
A study published in MDPI highlights the synthesis of thiazole derivatives and their evaluation against cancer cell lines such as MCF-7 (breast cancer) and HepG2 (liver cancer). The compound demonstrated significant antiproliferative effects with IC50 values of 2.57 µM for MCF-7 and 7.26 µM for HepG2, compared to Staurosporine, a known anticancer agent with IC50 values of 6.77 µM and 8.40 µM respectively .
Table 1: IC50 Values of Thiazole Derivatives
| Compound | Cancer Cell Line | IC50 (µM) |
|---|---|---|
| This compound | MCF-7 | 2.57 |
| This compound | HepG2 | 7.26 |
| Staurosporine | MCF-7 | 6.77 |
| Staurosporine | HepG2 | 8.40 |
The mechanism by which this compound exerts its anticancer effects is believed to involve the inhibition of key signaling pathways associated with tumor growth and survival. Specifically, it has been reported to inhibit the VEGFR-2 kinase, a receptor that plays a crucial role in tumor angiogenesis. The compound showed an IC50 value of 0.15 µM against VEGFR-2 compared to Sorafenib (IC50 = 0.059 µM), indicating its potential as an effective VEGFR inhibitor .
Additional Biological Activities
Beyond anticancer properties, thiazole derivatives have been investigated for other pharmacological activities including antimicrobial and anti-inflammatory effects. For instance, compounds within this class have exhibited significant activity against various bacterial strains and have been evaluated for their potential as anti-inflammatory agents .
Synthesis and Structure-Activity Relationship
The synthesis of this compound typically involves multi-step procedures that include the formation of the thiazole ring followed by the introduction of piperazine and ethoxybenzaldehyde moieties. Structure-activity relationship (SAR) studies indicate that modifications on the benzylidene group can significantly influence biological activity; for example, introducing electron-donating or withdrawing groups can enhance or reduce cytotoxicity against specific cancer cell lines .
Q & A
Q. Methodological Recommendations
- Synthetic optimization : Replace 1,4-dioxane with greener solvents (e.g., cyclopentyl methyl ether) to improve sustainability .
- Data validation : Cross-reference cytotoxicity results with clonogenic assays to confirm anti-proliferative effects .
- Crystallographic analysis : Use high-resolution synchrotron radiation (λ = 0.7–1.0 Å) to resolve disordered regions in the piperazine ring .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
